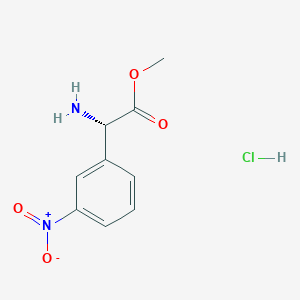

Methyl (S)-2-amino-2-(3-nitrophenyl)acetate hcl

Descripción general

Descripción

Methyl (S)-2-amino-2-(3-nitrophenyl)acetate HCl, also known as L-NAME hydrochloride, is a potent inhibitor of nitric oxide synthase (NOS). It has been extensively studied for its role in various physiological and pathological processes, including hypertension, cardiovascular disease, and cancer.

Aplicaciones Científicas De Investigación

Chromogenic Substrate for Esterases

Research has highlighted the development of a stable chromogenic substrate for esterases, aimed at overcoming the limitations of unstable substrates like p-Nitrophenyl acetate. A novel approach utilized a trimethyl lock mechanism to produce a stable prochromophore, demonstrating potential utility in assays that detect esterase activity, crucial for prodrug activation in human cells (Levine, Lavis, & Raines, 2008).

Colorimetric Sensor for Oxyanions

A study introduced a colorimetric sensor based on methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, which demonstrated significant potential in detecting specific oxyanions through naked-eye detectable color changes. This work underscores the relevance of nitrophenyl-based compounds in environmental monitoring and analytical chemistry (Suryanti, Wibowo, & Handayani, 2020).

Prodrug Design for Tumor Selective Activation

Another study focused on the synthesis of acetal derivatives of a potent antitumor nucleoside, aiming to achieve selective activation in tumor tissues through a bio-reduction-hydrolysis mechanism. This research highlights the strategic incorporation of nitrophenyl groups to exploit the unique characteristics of tumor environments, offering insights into targeted cancer therapy (Nomura, Shuto, & Matsuda, 2003).

Hydrogen Bond Studies

Investigations into the hydrogen bonding capabilities of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides derived from 2-amino-3-nitrophenol have provided valuable information on molecular interactions. These studies are essential for understanding the structural aspects that influence the activity and stability of bioactive compounds (Romero & Angela Margarita, 2008).

Electrochemical Sensing of Toxic Organic Pollutants

The development of an electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro aromatic toxins showcases the application of nitrophenyl derivatives in environmental monitoring. This work emphasizes the role of such compounds in constructing sensitive and selective sensors for hazardous substances (Shah et al., 2017).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIWWDGATYXNS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

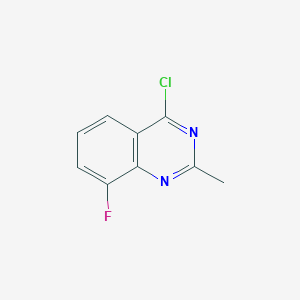

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)

![Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-](/img/structure/B3101949.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)

![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)